molecular formula C24H28N2O5S B2649440 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline CAS No. 897624-38-3

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Cat. No. B2649440
CAS RN: 897624-38-3
M. Wt: 456.56
InChI Key: LIMITLCGDKYXHV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential benefits in scientific research.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline involves the inhibition of various enzymes such as protein kinases and phosphodiesterases. This compound binds to the active site of these enzymes and prevents their activity, leading to a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has been shown to have several biochemical and physiological effects. This compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor properties by inhibiting the activity of various oncogenic signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline in lab experiments include its potent inhibitory activity towards various enzymes and its potential applications in various fields such as cancer research and drug development. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the study of 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline. One potential direction is to further investigate its potential applications in cancer research and drug development. Another direction is to study its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the toxicity and safety of this compound for potential clinical applications.
In conclusion, 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a synthetic compound that has potential applications in various fields such as cancer research and drug development. Its potent inhibitory activity towards various enzymes and its unique properties make it a promising candidate for further studies. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperidin-1-amine to form the corresponding Schiff base. This Schiff base is then reacted with 6,7-dimethoxy-4-quinolyl chloride in the presence of a base to obtain the final product.

Scientific Research Applications

6,7-Dimethoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of various enzymes such as protein kinases and phosphodiesterases. It has also been shown to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-16-9-11-26(12-10-16)24-19-13-21(30-3)22(31-4)14-20(19)25-15-23(24)32(27,28)18-7-5-17(29-2)6-8-18/h5-8,13-16H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMITLCGDKYXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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